molecular formula C18H36P2 B1179565 saposhnikovan C CAS No. 126040-89-9

saposhnikovan C

Cat. No.: B1179565
CAS No.: 126040-89-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saposhnikovan C is an acidic polysaccharide isolated from the roots of Saposhnikovia divaricata (防风), a traditional Chinese medicinal herb widely used for its anti-inflammatory, immunomodulatory, and analgesic properties . Structurally, it is characterized by a complex carbohydrate backbone with sulfate groups, which contribute to its bioactivity . Research highlights its role in modulating macrophage recruitment and polarization in cancer models, particularly through interactions with chemokine CCL3 . Its molecular weight and solubility profile (e.g., 0.24 mg/mL in aqueous solutions) further distinguish it from other polysaccharides in the same plant .

Properties

CAS No.

126040-89-9

Molecular Formula

C18H36P2

Synonyms

saposhnikovan C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • This compound vs. A: The sulfation degree critically influences target specificity. This compound’s higher sulfate content correlates with enhanced binding to macrophage surface receptors, making it a candidate for cancer immunotherapy .
  • Synergistic Effects : Combining this compound with smaller molecules like cimifugin may amplify anti-inflammatory outcomes by targeting multiple pathways .
  • Limitations: Poor oral bioavailability of this compound necessitates advanced delivery systems (e.g., nanocarriers), unlike falcarinol, which is lipid-soluble and readily absorbed .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing saposhnikovan C to ensure reproducibility?

  • Methodological Answer :

  • Synthesis : Specify sources of reagents (commercial suppliers or synthesis protocols) and solvent purification methods . For novel synthetic routes, provide step-by-step procedures, including reaction conditions (temperature, catalysts, solvents) and yields.
  • Characterization : Include elemental analysis (e.g., C, H, N percentages), high-resolution mass spectrometry (HRMS), and spectral data (NMR, IR) to confirm molecular composition. For purity, report melting/boiling points and chromatographic data (HPLC, GC) .
  • Example Data Table :
PropertyObserved ValueLiterature ValueReference
Melting Point (°C)68–7072–74
HRMS (m/z) [M+H]+243.1125243.1120

Q. How should researchers design experiments to investigate the bioactivity of this compound?

  • Methodological Answer :

  • Hypothesis Framing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives, e.g., "Does this compound inhibit Enzyme X via competitive binding?" .
  • Controls : Include positive/negative controls (e.g., known inhibitors) and replicate experiments to assess variability.
  • Dose-Response Analysis : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC50 values. Use statistical models (e.g., nonlinear regression) for curve fitting .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Iterative Analysis : Re-examine raw data (e.g., kinetic assays, binding studies) for technical errors (e.g., instrument calibration, solvent interference) .
  • Cross-Validation : Use orthogonal methods (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]) to confirm binding affinities .
  • Contextual Factors : Compare experimental conditions (pH, temperature, buffer composition) across studies to identify discrepancies .

Q. What strategies ensure reproducibility in structural elucidation studies of this compound derivatives?

  • Methodological Answer :

  • X-Ray Crystallography : Deposit crystallographic data (CIF files) in the Cambridge Structural Database (CSDC) and resolve checkCIF warnings (e.g., thermal ellipsoid anomalies) prior to publication .
  • Spectral Assignments : Provide full NMR assignments (1H, 13C, DEPT, COSY, HSQC) in supporting information, referencing known analogs .
  • Peer Review : Share raw data (e.g., NMR FID files, chromatograms) via repositories like Zenodo for independent validation .

Q. How should researchers address gaps in the literature on this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Systematic Review : Use Boolean search operators (e.g., "this compound" AND "ADMET" NOT "in vitro") in databases like PubMed and Web of Science to identify understudied areas .
  • In Silico Modeling : Predict absorption/distribution (e.g., LogP, BBB permeability) using tools like SwissADME before validating with in vivo models .
  • Data Transparency : Publish negative results (e.g., low oral bioavailability) to prevent publication bias .

Data Presentation & Publication Guidelines

Q. What are the best practices for presenting spectral and crystallographic data in manuscripts?

  • Methodological Answer :

  • Spectral Data : Integrate key spectra (e.g., 1H NMR, HRMS) into figures with zoomed-in insets for critical peaks. Tabulate chemical shifts and coupling constants .
  • Crystallography : Include thermal ellipsoid plots (30% probability) and bond-length/angle tables for asymmetric units. Omit full atomic coordinates; cite CSDC accession numbers .
  • Supporting Information : Label datasets with Arabic numerals (e.g., SI-1: HPLC purity data) and hyperlink them in the main text .

Q. How can researchers optimize literature reviews to contextualize this compound’s bioactivity?

  • Methodological Answer :

  • Citation Networks : Use tools like Connected Papers or CitNetExplorer to map relationships between seminal studies and recent findings .
  • Critical Appraisal : Apply PICO (Population, Intervention, Comparison, Outcome) to evaluate clinical relevance of preclinical data .
  • Gaps Identification : Highlight contradictory results (e.g., "Study A reports IC50 = 10 µM vs. Study B: IC50 = 50 µM") and propose mechanistic hypotheses .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to computational studies predicting this compound’s toxicity?

  • Methodological Answer :

  • Model Validation : Benchmark predictions against experimental LD50 data from ToxCast or PubChem .
  • Transparency : Disclose software parameters (e.g., force fields, docking algorithms) and limitations (e.g., false positives in QSAR models) .
  • Data Availability : Share code (e.g., GitHub repositories) and input files (e.g., .mol2, .pdbqt) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.